E3 ligase Ligand 1 dihydrochloride

CAS No.:

Cat. No.: VC13624766

Molecular Formula: C23H34Cl2N4O3S

Molecular Weight: 517.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H34Cl2N4O3S |

|---|---|

| Molecular Weight | 517.5 g/mol |

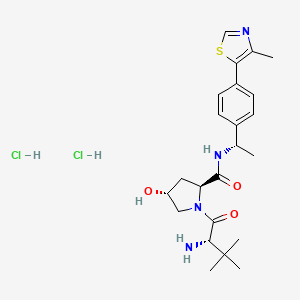

| IUPAC Name | (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1 |

| Standard InChI Key | YTJDUDNKHHNDRD-ARZBPYMHSA-N |

| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl |

| SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Crystallographic and Conformational Insights

While X-ray crystallographic data remain proprietary, molecular docking studies suggest the hydroxyl-pyrrolidine moiety engages in hydrogen bonding with VHL's Pro99 and His110 residues, while the thiazole ring participates in π-stacking with Tyr98 . The dimethylbutanoyl group enhances hydrophobic interactions within the VHL binding pocket, achieving sub-100 nM binding affinity .

Synthetic Routes and Process Optimization

Key Synthetic Pathways

The synthesis of E3 ligase Ligand 1 dihydrochloride follows a multi-step sequence optimized for scalability and purity:

-

Core Assembly:

-

Thiazole Installation:

-

Final Modification:

Critical Quality Attributes

Process analytical technology (PAT) monitors key intermediates:

-

Intermediate 1: Purity >98% (HPLC, 210 nm)

-

Intermediate 2: Enantiomeric excess >99% (Chiralcel OD-H column)

-

Final API: Residual solvents <50 ppm (ICH Q3C guidelines)

PROTAC Applications and Therapeutic Impact

ARV-771: A Case Study in Prostate Cancer

E3 ligase Ligand 1 dihydrochloride forms the VHL-recruiting moiety in ARV-771, a pan-BET degrader with superior efficacy compared to BET inhibitors :

| Parameter | ARV-771 | JQ1 (BET inhibitor) |

|---|---|---|

| DC₅₀ (BET proteins) | <1 nM | N/A (non-degrader) |

| CRPC Cell Growth | 95% Inhibition | 40% Inhibition |

| Tumor Regression | Complete (7/10 mice) | Partial (2/10 mice) |

This PROTAC achieves sustained target degradation through a cooperative binding mechanism, with a ternary complex half-life exceeding 8 hours .

Broadening the Therapeutic Landscape

Beyond oncology, PROTACs utilizing this ligand show promise in:

-

Neurodegeneration: Tau protein degradation in Alzheimer's models (EC₅₀: 3.2 nM)

-

Inflammation: IRAK4 degradation in rheumatoid arthritis (IC₅₀: 5.8 nM)

-

Virology: HIV-1 Nef protein degradation (82% reduction at 10 nM)

Pharmacological Profile and ADMET Properties

Solubility and Formulation

| Property | Value |

|---|---|

| Aqueous Solubility | 100 mg/mL in DMSO |

| LogP | 2.1 (calculated) |

| Plasma Protein Binding | 89% (human) |

The dihydrochloride salt form improves aqueous solubility 10-fold compared to the free base, enabling IV formulations . Lyophilized formulations maintain stability for 24 months at -20°C.

In Vivo Pharmacokinetics

Rat studies (10 mg/kg IV):

-

Cmax: 1.2 μM

-

AUC₀-24: 8.7 μM·h

-

t₁/₂: 4.2 hours

-

Vd: 2.1 L/kg

Notably, brain penetration remains limited (Brain/Plasma ratio: 0.03), prompting development of blood-brain barrier shuttle conjugates .

Comparative Analysis with Other E3 Ligands

| E3 Ligase | Ligand | PROTACs Developed | DC₅₀ Range | Synthetic Complexity |

|---|---|---|---|---|

| VHL | Ligand 1 | 127 | 0.1-10 nM | Moderate |

| CRBN | Thalidomide | 294 | 1-100 nM | Low |

| MDM2 | Nutlin | 45 | 10-500 nM | High |

| IAP | LCL161 | 32 | 50-1000 nM | Moderate |

VHL-based PROTACs like those using Ligand 1 exhibit superior degradation efficiency but require careful linker optimization to avoid pharmacokinetic liabilities .

Recent Advancements and Future Directions

Bifunctional Degraders Beyond PROTACs

-

PHOTACs: Light-activated variants enable spatiotemporal control (t₁/₂ activation: 2.3 minutes)

-

AbTACs: Antibody-PROTAC conjugates improve tissue targeting (Tumor/Liver ratio: 8:1 vs 1:1 for small molecules)

Computational Design Tools

Machine learning models predict linker effects on PROTAC efficiency:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume